molecular formula C24H27N3O4S B5378221 dimethyl 2-[({4-[(2Z)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonothioyl)amino]benzene-1,4-dicarboxylate

dimethyl 2-[({4-[(2Z)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonothioyl)amino]benzene-1,4-dicarboxylate

Cat. No.: B5378221
M. Wt: 453.6 g/mol
InChI Key: BFZCBZKIDMFBRT-TWGQIWQCSA-N
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Description

Dimethyl 2-[({4-[(2Z)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonothioyl)amino]benzene-1,4-dicarboxylate is a complex organic compound with a molecular formula of C24H27N3O4S . This compound is characterized by its unique structure, which includes a piperazine ring, a phenylprop-2-en-1-yl group, and a benzene-1,4-dicarboxylate moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of dimethyl 2-[({4-[(2Z)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonothioyl)amino]benzene-1,4-dicarboxylate involves multiple steps. The general synthetic route includes the following steps:

    Formation of the piperazine ring: This step involves the reaction of appropriate amines with dihaloalkanes under controlled conditions to form the piperazine ring.

    Introduction of the phenylprop-2-en-1-yl group: This is typically achieved through a substitution reaction where the piperazine ring is reacted with a phenylprop-2-en-1-yl halide.

    Formation of the benzene-1,4-dicarboxylate moiety: This involves the esterification of benzene-1,4-dicarboxylic acid with methanol in the presence of a strong acid catalyst.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Dimethyl 2-[({4-[(2Z)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonothioyl)amino]benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Scientific Research Applications

Dimethyl 2-[({4-[(2Z)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonothioyl)amino]benzene-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 2-[({4-[(2Z)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonothioyl)amino]benzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

Dimethyl 2-[({4-[(2Z)-3-phenylprop-2-en-1-yl]piperazin-1-yl}carbonothioyl)amino]benzene-1,4-dicarboxylate can be compared with other similar compounds, such as:

    Dimethyl terephthalate: Similar in structure but lacks the piperazine and phenylprop-2-en-1-yl groups.

    Phenylpiperazine derivatives: These compounds share the piperazine ring but differ in the substituents attached to it.

    Benzene-1,4-dicarboxylate derivatives: These compounds have the benzene-1,4-dicarboxylate moiety but differ in the other functional groups attached to the benzene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

dimethyl 2-[[4-[(Z)-3-phenylprop-2-enyl]piperazine-1-carbothioyl]amino]benzene-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S/c1-30-22(28)19-10-11-20(23(29)31-2)21(17-19)25-24(32)27-15-13-26(14-16-27)12-6-9-18-7-4-3-5-8-18/h3-11,17H,12-16H2,1-2H3,(H,25,32)/b9-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZCBZKIDMFBRT-TWGQIWQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCN(CC2)C/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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